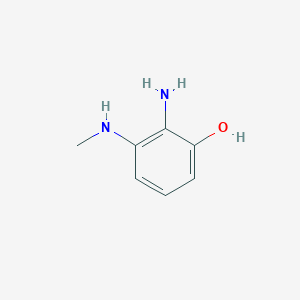
2-Amino-3-(methylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(methylamino)phenol is an organic compound with the molecular formula C7H10N2O It is a derivative of phenol, characterized by the presence of amino and methylamino groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-3-(methylamino)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For example, starting from 2-nitrophenol, reduction with a suitable reducing agent like iron powder in the presence of hydrochloric acid can yield 2-amino-3-nitrophenol. Subsequent methylation using methylamine under controlled conditions results in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, methylation, and purification through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
2-Amino-3-(methylamino)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in combination with other drugs to enhance efficacy.
Mechanism of Action
The mechanism of action of 2-Amino-3-(methylamino)phenol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the quorum sensing regulator SarA in Staphylococcus aureus, leading to reduced biofilm formation and virulence . The compound’s ability to modulate gene expression and disrupt bacterial communication pathways makes it a promising candidate for antimicrobial therapy.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methylphenol: Similar in structure but lacks the methylamino group.
4-Amino-3-methylphenol: Differently substituted, with the amino group at the para position.
2-(Methylamino)phenol: Similar but lacks the additional amino group.
Uniqueness
2-Amino-3-(methylamino)phenol is unique due to the presence of both amino and methylamino groups, which confer distinct chemical and biological properties. Its ability to inhibit quorum sensing and biofilm formation in bacteria sets it apart from other similar compounds .
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-amino-3-(methylamino)phenol |
InChI |
InChI=1S/C7H10N2O/c1-9-5-3-2-4-6(10)7(5)8/h2-4,9-10H,8H2,1H3 |
InChI Key |
ZNXARQKVXCQRPZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=CC=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butanoic acid](/img/structure/B13884446.png)
![3-(Chloromethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-4-one](/img/structure/B13884451.png)
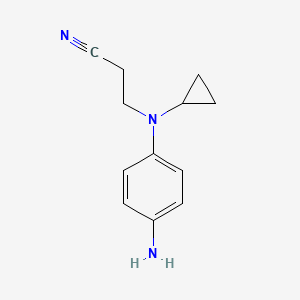
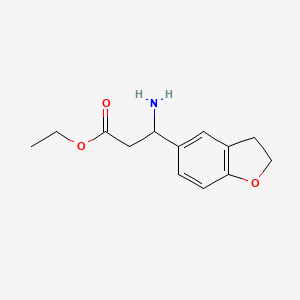
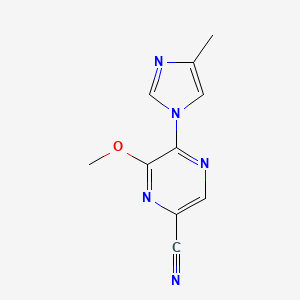
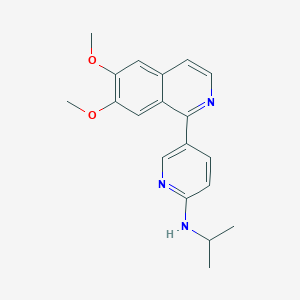
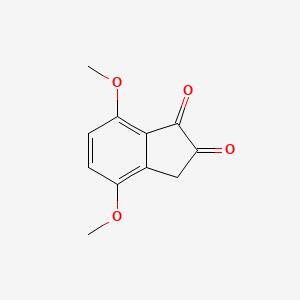
![1-[3-(Benzyloxy)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid](/img/structure/B13884488.png)
![N-phenyl-N-(4-triphenylsilylphenyl)-4-[4-(N-(4-triphenylsilylphenyl)anilino)phenyl]aniline](/img/structure/B13884502.png)
![Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]-2,2-dimethylbutanoate](/img/structure/B13884511.png)
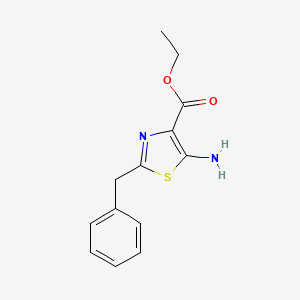
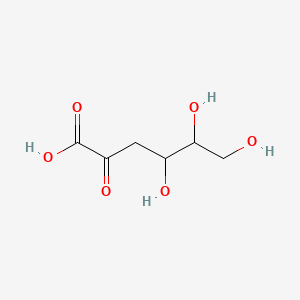
![8-(2-Propan-2-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13884528.png)

